Cas no 1694365-02-0 (1-Azido-3-iodo-2-methylbenzene)

1-Azido-3-iodo-2-methylbenzene is a versatile aromatic compound featuring both azido and iodo functional groups on a methyl-substituted benzene ring. Its distinct reactivity profile makes it valuable in synthetic organic chemistry, particularly in click chemistry applications, where the azido group enables efficient cycloaddition reactions. The presence of the iodo substituent further enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular frameworks. The methyl group at the 2-position contributes to steric and electronic modulation, influencing regioselectivity in subsequent transformations. This compound is well-suited for pharmaceutical and materials science research, offering a robust intermediate for diverse synthetic pathways.
1-Azido-3-iodo-2-methylbenzene structure
1694365-02-0 structure
Product name:1-Azido-3-iodo-2-methylbenzene
CAS No:1694365-02-0
MF:C7H6IN3
Molecular Weight:259.047112941742
MDL:MFCD31420958
CID:5245637
PubChem ID:130498191

1-Azido-3-iodo-2-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-azido-3-iodo-2-methylbenzene
    • 1-Azido-3-iodo-2-methylbenzene
    • MDL: MFCD31420958
    • インチ: 1S/C7H6IN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
    • InChIKey: ADDVMNOGFYMLJI-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1C)N=[N+]=[N-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • トポロジー分子極性表面積: 14.4
  • XLogP3: 3.9

1-Azido-3-iodo-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-294294-1g
1-azido-3-iodo-2-methylbenzene
1694365-02-0
1g
$699.0 2023-09-06
Enamine
EN300-294294-2.5g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-294294-5.0g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-294294-0.05g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-294294-10.0g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-294294-1.0g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-294294-0.5g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-294294-0.1g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-294294-0.25g
1-azido-3-iodo-2-methylbenzene
1694365-02-0 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-294294-10g
1-azido-3-iodo-2-methylbenzene
1694365-02-0
10g
$3007.0 2023-09-06

1-Azido-3-iodo-2-methylbenzene 関連文献

1-Azido-3-iodo-2-methylbenzeneに関する追加情報

Introduction to 1-Azido-3-iodo-2-methylbenzene (CAS No. 1694365-02-0) and Its Emerging Applications in Chemical Biology

1-Azido-3-iodo-2-methylbenzene, identified by the chemical identifier CAS No. 1694365-02-0, is a versatile aryl compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and reactivity. This compound, featuring both azide and iodo substituents on a benzene ring with a methyl group at the 2-position, presents a rich scaffold for synthetic modifications and functionalization. The presence of these distinct functional groups makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications.

The 1-Azido-3-iodo-2-methylbenzene molecule is particularly notable for its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The azide group (–N₃) can undergo copper-mediated couplings (e.g., Sonogashira, Stille, or Buchwald-Hartwig reactions) to introduce various substituents, while the iodo group (–I) serves as a powerful electrophile in palladium-catalyzed reactions. This dual functionality allows for the construction of complex molecular architectures with high precision, making it a preferred choice for medicinal chemists and synthetic organic chemists alike.

In recent years, 1-Azido-3-iodo-2-methylbenzene has been explored in the context of drug discovery and development. Its ability to serve as a precursor for biologically active molecules has been leveraged in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The azido group can be selectively removed or transformed into other functional moieties under mild conditions, enabling fine-tuning of pharmacokinetic properties.

Moreover, the 1-Azido-3-iodo-2-methylbenzene scaffold has found applications in the field of photopharmacology, where light-responsive drugs are designed to modulate biological processes with temporal precision. The azide moiety can be photochemically converted into other functional groups, such as nitriles or carboxylic acids, under controlled irradiation conditions. This property allows for the development of photoactivatable probes and drugs that can be activated in vivo with light, offering new therapeutic strategies for conditions like cancer and neurodegenerative disorders.

Recent advancements in green chemistry have also highlighted the utility of 1-Azido-3-iodo-2-methylbenzene as a sustainable building block. Researchers have demonstrated its use in solvent-free or water-based reactions, reducing the environmental impact of synthetic processes. Additionally, the compound has been employed in flow chemistry systems, where precise control over reaction conditions enhances yield and scalability. These innovations align with global efforts to promote eco-friendly chemical synthesis while maintaining high efficiency.

The role of 1-Azido-3-iodo-2-methylbenzene in material science is equally noteworthy. Its incorporation into polymers and coatings provides enhanced thermal stability and mechanical strength due to the rigidity of the benzene ring and the electronic effects of the azide and iodo groups. Furthermore, its ability to undergo polymerization or copolymerization under controlled conditions makes it a promising candidate for developing advanced materials with tailored properties.

In conclusion, 1-Azido-3-iodo-2-methylbenzene (CAS No. 1694365-02-0) represents a cornerstone compound in modern chemical biology and synthetic chemistry. Its unique reactivity and structural versatility have enabled its application across diverse fields, from drug discovery to materials science. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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